N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide is an organic compound that features a fluorobenzylidene group attached to a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 3-fluorobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with proteins, enzymes, or nucleic acids, leading to alterations in their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorobenzylidene)-N-methylhydrazinecarbothioamide
- 2-(2,3-Difluorobenzylidene)-N-methylhydrazinecarbothioamide
- 2-(2-Hydroxybenzylidene)-N-methylhydrazinecarbothioamide
Uniqueness
N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide is unique due to the presence of both a fluorobenzylidene group and a methylbenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12FNO2S |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
(NE)-N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12FNO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3/b16-10+ |
InChI Key |
GPHVYIHBOVNROJ-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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